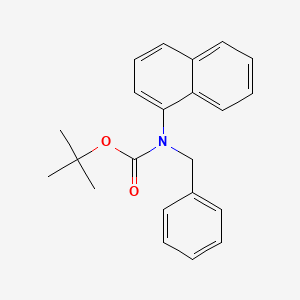

tert-Butyl benzyl(naphthalen-1-yl)carbamate

説明

tert-Butyl benzyl(naphthalen-1-yl)carbamate is a carbamate derivative featuring a naphthalene core substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its role as an intermediate in the development of bioactive molecules, particularly those targeting enzyme inhibition or protein-protein interactions.

特性

CAS番号 |

72594-66-2 |

|---|---|

分子式 |

C22H23NO2 |

分子量 |

333.4 g/mol |

IUPAC名 |

tert-butyl N-benzyl-N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C22H23NO2/c1-22(2,3)25-21(24)23(16-17-10-5-4-6-11-17)20-15-9-13-18-12-7-8-14-19(18)20/h4-15H,16H2,1-3H3 |

InChIキー |

MXFRPMRBUZFEQV-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl benzyl(naphthalen-1-yl)carbamate typically involves the reaction of naphthalen-1-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired carbamate product. The general reaction scheme is as follows:

Naphthalen-1-ylamine+tert-Butyl chloroformate→tert-Butyl benzyl(naphthalen-1-yl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of tert-butyl benzyl(naphthalen-1-yl)carbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

tert-Butyl benzyl(naphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthalen-1-yl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

Oxidation: Formation of naphthalen-1-ylcarboxylic acid derivatives.

Reduction: Formation of naphthalen-1-ylmethanol derivatives.

Substitution: Formation of substituted benzyl or naphthalen-1-yl derivatives.

科学的研究の応用

tert-Butyl benzyl(naphthalen-1-yl)carbamate is a carbamate ester with a tert-butyl group, a benzyl group, and a naphthalen-1-yl group, which makes it useful in various chemical reactions and applications.

Scientific Research Applications

tert-Butyl benzyl(naphthalen-1-yl)carbamate has applications in chemistry, biology, medicine, and industry.

Chemistry

- tert-Butyl benzyl(naphthalen-1-yl)carbamate is utilized as a protecting group for amines in organic chemistry. It allows for selective protection and deprotection of amine functionalities during multistep synthesis.

Biology

- This compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, because it can protect amine groups, making it useful in the synthesis of complex molecules.

Medicine

- The compound can be used in medicinal chemistry for the development of drug candidates. It assists in modifying drug molecules in order to improve their pharmacokinetic and pharmacodynamic properties. The compound is a precursor in the synthesis of Lacosamide, an anticonvulsant drug used for treating partial-onset seizures and neuropathic pain.

- Carbamates have demonstrated antimicrobial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.018 to 0.064 μM.

Industry

- In the chemical industry, the compound is used to produce specialty chemicals and intermediates because its stability and reactivity make it suitable for various industrial applications.

作用機序

The mechanism of action of tert-butyl benzyl(naphthalen-1-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during chemical synthesis. The compound can be selectively deprotected under acidic conditions, releasing the free amine for further reactions.

類似化合物との比較

Structural Analogues and Substituent Effects

The Boc-protected carbamate motif is common in drug discovery. Below is a comparative analysis of key analogues:

Key Observations:

Substituent Impact on Physicochemical Properties :

- The benzyl group in the target compound enhances steric bulk and lipophilicity compared to simpler analogues like BD164765 . This may improve membrane permeability but reduce aqueous solubility.

- Heterocyclic additions (e.g., methylthiazole in 42v) increase binding affinity for biological targets like VHL E3 ligase but lower synthetic yields (53% vs. 75% for 42w) .

- Fluorine substituents (e.g., 42x) improve metabolic stability and alter solubility, as seen in its oil-like state versus solid analogues .

Synthetic Challenges :

- Complex scaffolds (e.g., bicyclo[2.2.2]octane in ) require multi-step syntheses with specialized reagents (e.g., LiAlH₄, Dess-Martin periodinane), increasing production costs.

- Boc deprotection conditions (e.g., TBAF/AcOH in ) must be carefully optimized to avoid side reactions in sensitive derivatives.

Purity and Application :

- High-purity analogues (e.g., 91–96% in ) are critical for pharmaceutical intermediates, while lower purity may suffice for exploratory chemistry.

Reactivity and Functionalization Potential

- Naphthalene Core : The electron-rich aromatic system facilitates electrophilic substitution, enabling modifications at the 1-position (e.g., hydroxylation in ).

- Boc Group : Provides temporary amine protection, allowing selective functionalization of the benzyl or naphthalene moieties .

- Benzyl Group: Can undergo hydrogenolysis or oxidation to generate secondary amines or ketones, respectively, as demonstrated in amino ketone synthesis .

生物活性

Tert-butyl benzyl(naphthalen-1-yl)carbamate is a synthetic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Its unique structure, which includes a tert-butyl group, a benzyl moiety, and a naphthalene ring, suggests various biological activities, particularly in relation to neurological conditions and antimicrobial properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H23NO2

- Molecular Weight : Approximately 333.431 g/mol

The structural features contribute to its pharmacological potential, especially in modulating sodium channels, which are crucial in the treatment of epilepsy and neuropathic pain.

Role in Pharmaceutical Synthesis

Tert-butyl benzyl(naphthalen-1-yl)carbamate has been identified as an important precursor in the synthesis of Lacosamide, an anticonvulsant drug used for treating partial-onset seizures and neuropathic pain. This connection implies that the compound may exhibit similar pharmacological properties to Lacosamide, particularly in sodium channel modulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of carbamates, including derivatives similar to tert-butyl benzyl(naphthalen-1-yl)carbamate. For instance, carbamates have demonstrated high antistaphylococcal activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.018 to 0.064 μM . This suggests that compounds like tert-butyl benzyl(naphthalen-1-yl)carbamate could be further explored for their antibacterial properties.

Study on Antistaphylococcal Activity

A comparative study evaluated various carbamate derivatives against S. aureus and MRSA isolates. The findings indicated that specific structural modifications significantly affected the biological activity. For example, compounds with enhanced lipophilicity demonstrated better antimicrobial efficacy . The research established a correlation between the molecular structure of carbamates and their biological activity, emphasizing the potential of tert-butyl benzyl(naphthalen-1-yl)carbamate as an effective antimicrobial agent.

Structure–Activity Relationship (SAR)

The SAR analysis revealed that the presence of bulky groups influenced the cidal activity against bacterial strains. Compounds with optimal chain lengths and functional groups exhibited superior activities compared to those with either too short or excessively long chains. This insight is critical for designing new derivatives with improved efficacy .

Comparative Data Table

The following table summarizes relevant data on various carbamate compounds and their biological activities:

| Compound Name | MIC (μM) | Biological Activity |

|---|---|---|

| Tert-butyl benzyl(naphthalen-1-yl)carbamate | TBD | Potential anticonvulsant & antibacterial |

| 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate | 0.018 | High antistaphylococcal activity |

| Ethyl carbamate | TBD | Moderate antibacterial properties |

| Tert-butyl (2-hydroxy-1-phenylethyl)carbamate | TBD | Varies; potential for neurological applications |

Q & A

Q. Q1. What are the key considerations for synthesizing tert-butyl benzyl(naphthalen-1-yl)carbamate with high yield?

A1. Prioritize reaction conditions that minimize side reactions. For example, Barrett and Pilipauskas (1990) demonstrated that benzyl trichloroacetimidate can selectively transform intermediates into carbamates without racemization, even with sensitive functional groups . Use inert atmospheres (e.g., N₂) to prevent oxidation and monitor reaction progress via TLC or HPLC. Post-synthesis, employ column chromatography with silica gel (hexane/ethyl acetate gradients) for purification, as described in carbamate derivative syntheses .

Q. Q2. How can researchers ensure compound purity during storage?

A2. Store the compound refrigerated (2–8°C) in airtight containers to prevent hydrolysis or moisture absorption, as recommended in safety data sheets (SDS) . Pre-dry storage vials under vacuum and use molecular sieves if long-term stability is a concern. Regularly verify purity via NMR (e.g., absence of tert-butyl alcohol peaks at δ ~1.2 ppm) .

Advanced Synthetic Methodologies

Q. Q3. What strategies optimize stereochemical control during carbamate functionalization?

A3. For stereoselective alkylation, Sieburth et al. (1996) demonstrated that benzyl-substituted carbamates undergo efficient metalation (e.g., using LDA) between nitrogen and silicon, enabling electrophilic trapping with retention of configuration . Chiral auxiliaries or enantioselective catalysis (e.g., palladium-mediated couplings) may further enhance selectivity .

Q. Q4. How can intramolecular α-amidoalkylation reactions be applied to this compound?

A4. Garcia et al. (2017) reported tandem α-amination/α-arylation to synthesize hydantoins from carbamates. For tert-butyl benzyl(naphthalen-1-yl)carbamate, this could involve activating the carbamate nitrogen for intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF), followed by electrophilic aromatic substitution .

Structural and Mechanistic Analysis

Q. Q5. What crystallographic techniques resolve hydrogen-bonding interactions in this compound?

A5. Single-crystal X-ray diffraction (SC-XRD) is critical. For example, Singh et al. (2011) analyzed tert-butyl carbamate derivatives, revealing intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (naphthalene rings, ~3.5 Å) . Prepare crystals via slow evaporation of a dichloromethane/hexane mixture and use SHELX software for refinement.

Q. Q6. How do electronic effects influence reactivity at the carbamate nitrogen?

A6. The tert-butyl group acts as an electron-withdrawing moiety, stabilizing the carbamate via resonance. DFT calculations (e.g., Gaussian 16) can map electron density distributions, showing reduced nucleophilicity at nitrogen compared to unsubstituted carbamates .

Safety and Toxicity

Q. Q7. What safety protocols are essential given limited toxicological data?

A7. Assume potential toxicity due to structural analogs (e.g., aromatic amines). Use fume hoods, nitrile gloves, and eye protection (OSHA-compliant goggles) during handling . Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in early research phases .

Q. Q8. How should accidental exposure be managed?

A8. For skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes. Seek medical evaluation, as systemic effects (e.g., CNS depression) are possible with carbamates .

Data Contradictions and Reproducibility

Q. Q9. How to resolve discrepancies in reported synthetic yields?

A9. Variability often arises from trace moisture or oxygen. Replicate methods under rigorously anhydrous conditions (e.g., Schlenk line) and characterize intermediates via LC-MS. Cross-validate with literature: e.g., Das et al. (2016) achieved 85% yield for a carbamate derivative using freshly distilled THF and degassed solvents .

Q. Q10. Why might crystallization attempts fail, and how to troubleshoot?

A10. Impurities (e.g., residual solvents) inhibit nucleation. Recrystallize from a 1:1 ethyl acetate/hexane mixture after charcoal treatment. If crystals remain elusive, switch to vapor diffusion (ether into DCM solution) or use seeding with analogous carbamate crystals .

Environmental and Regulatory Compliance

Q. Q11. What disposal methods align with environmental regulations?

A11. Collect waste in approved containers for incineration (≥1000°C) to prevent release of aromatic byproducts. Follow EPA guidelines for carbamate disposal (40 CFR 261.33) and avoid aqueous discharge due to potential aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。